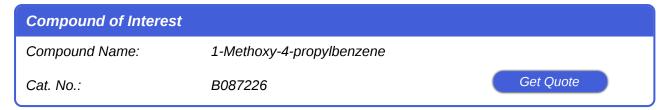


In-Depth Technical Guide: Health and Safety of 1-Methoxy-4-propylbenzene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for **1-Methoxy-4-propylbenzene** (also known as p-propylanisole or dihydroanethole), a compound used as a flavoring agent and in fragrances. The information is compiled for professionals in research, scientific, and drug development fields who may handle or utilize this chemical.

Chemical and Physical Properties

1-Methoxy-4-propylbenzene is a colorless to pale yellow liquid with a sweet, herbaceous, and anise-like odor.[1][2] It is a member of the methoxybenzene family.[1]



Property	Value	Source
CAS Number	104-45-0	[1]
Molecular Formula	C10H14O	[1]
Molecular Weight	150.22 g/mol	[1]
Boiling Point	215 °C	[3]
Flash Point	90 °C (194 °F) - closed cup	[4]
Specific Gravity	0.940 - 0.943 @ 25 °C	[2]
Refractive Index	1.503 - 1.506 @ 20 °C	[2]
Solubility	Slightly soluble in water; soluble in ethanol, acetone, and benzene.	[2]

Toxicological Data

The toxicological profile of **1-Methoxy-4-propylbenzene** suggests a low level of acute toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5]

Endpoint	Species	Route	Value	Source
Acute Oral LD50	Rat	Oral	4400 mg/kg	[6]
Acute Oral LD50	Not specified	Oral	> 5000 mg/kg	

Acute Oral Toxicity Experimental Protocol (General Guideline)

While specific study reports with detailed protocols for **1-Methoxy-4-propylbenzene** are not publicly available, the general methodology for determining acute oral toxicity (LD₅₀) is outlined in guidelines such as the now-deleted OECD Test Guideline 401 and its modern alternatives (OECD 420, 423, 425).[7][8][9][10]

Foundational & Exploratory

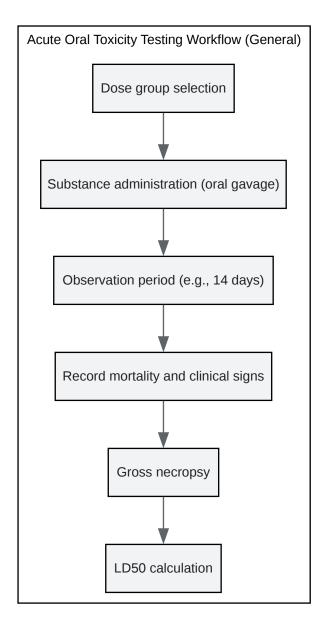


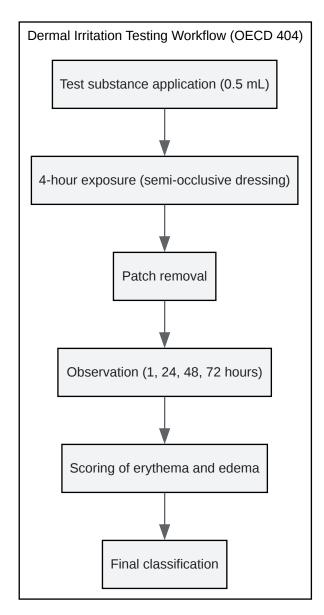


A typical acute oral toxicity study would involve the following steps:

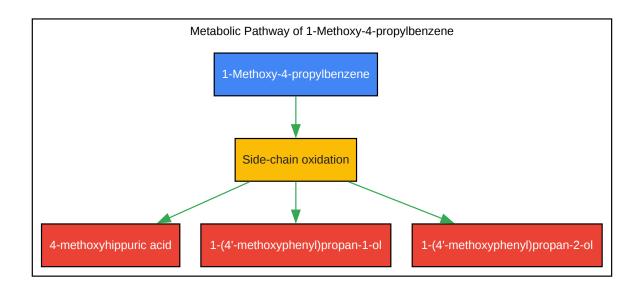
- Test Animals: Usually rats, one sex (typically female) is used.[10]
- Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[7] The substance is typically given by gavage.[7]
- Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[7] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.
- Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.
- LD₅₀ Calculation: The LD₅₀ is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[7]

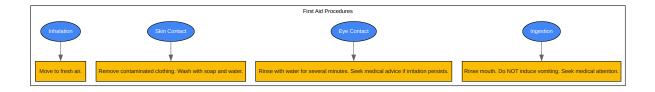












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